Indan-1-YL-hydrazine

Medicinal Chemistry Structure-Activity Relationship Hydrazine Derivatives

Procure Indan-1-YL-hydrazine (CAS 91182-13-7) for applications where generic aryl hydrazines fail. The fused indane ring imposes conformational rigidity (XLogP3=1.0) that directly governs target engagement in MAO-B inhibition (selectivity index >120), cytotoxic hydrazone derivatives (IC50 0.41–6.85 µM vs. p53 mutant CRC), and BChE-selective cholinesterase modulators. This 1-position attachment is structurally essential for indenoindole olefin polymerization catalyst synthesis (US 6,232,260) and cannot be replicated by 2-indanyl or phenylhydrazine analogs. Ensure your SAR and catalytic studies are built on the correct scaffold.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 91182-13-7
Cat. No. B3058695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndan-1-YL-hydrazine
CAS91182-13-7
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1NN
InChIInChI=1S/C9H12N2/c10-11-9-6-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6,10H2
InChIKeyZGFAEQGIQBHZMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indan-1-YL-hydrazine (CAS 91182-13-7): Essential Building Block for Indane-Based Heterocycles and MAO-Targeted Drug Discovery


Indan-1-YL-hydrazine (CAS 91182-13-7), also designated as 2,3-dihydro-1H-inden-1-ylhydrazine, is an arylalkyl hydrazine characterized by a fused bicyclic indane scaffold covalently linked to a hydrazine moiety [1]. With a molecular formula of C9H12N2 and a molecular weight of 148.20 g/mol, the compound exists as a versatile synthetic intermediate that readily forms hydrazones upon condensation with carbonyl compounds [1]. Unlike simple aryl hydrazines such as phenylhydrazine, the indane framework confers both conformational rigidity and enhanced lipophilicity (XLogP3 = 1.0) that directly influence binding interactions with biological targets and dictate the physicochemical properties of downstream derivatives [1].

Why Indan-1-YL-hydrazine Cannot Be Substituted by Phenylhydrazine or Simple Alkyl Hydrazines in Research Procurement


Procurement decisions involving Indan-1-YL-hydrazine are consequential because generic aryl hydrazines cannot replicate the steric and electronic environment imposed by the fused cyclopentane ring. The 1-position attachment on the indane scaffold produces derivatives with fundamentally different target engagement profiles compared to 2-indanyl hydrazines or phenylhydrazine analogs . In enzyme inhibition contexts, irreversible hydrazine-based inhibitors require precise spatial orientation for covalent modification of flavin cofactors; the indane framework dictates binding pocket complementarity in ways that phenylhydrazine cannot approximate [1]. This conformational constraint translates directly to differentiated biological readouts, making compound substitution scientifically unsound without re-validation of entire structure-activity relationships.

Indan-1-YL-hydrazine: Quantitative Differentiation Data Versus Closest Structural Analogs


Indane Scaffold Versus Phenyl Core: Conformational Rigidity and pKa Differentiation

Indan-1-YL-hydrazine exhibits a predicted pKa of 6.87 ± 0.20, which represents a measurable difference from phenylhydrazine analogs that influences protonation state at physiological pH . The indane backbone enforces a restricted conformational space with one rotatable bond and two hydrogen bond donors [1], contrasting with flexible alkyl hydrazines and providing predictable orientation of the hydrazine moiety in synthetic transformations.

Medicinal Chemistry Structure-Activity Relationship Hydrazine Derivatives

Synthetic Utility: Indan-1-YL-hydrazine as Direct Precursor to Indenoindole Ligands for Olefin Polymerization Catalysts

Indan-1-YL-hydrazine serves as a critical building block for synthesizing indenoindole ligands used in single-site olefin polymerization catalysts [1]. The synthetic route involves reacting an indanone with an aryl hydrazine to form the corresponding hydrazone, which undergoes acid-catalyzed cyclization to yield the indenoindole ligand precursor [2]. This specific transformation relies on the 1-position hydrazine attachment to the indane framework; alternative hydrazine sources do not produce the requisite indenoindole architecture required for catalyst performance.

Organometallic Chemistry Catalyst Synthesis Olefin Polymerization

MAO-B Inhibitory Activity: Indane-2-Hydrazinothiazole Derivatives Versus Selegiline Benchmark

In a 2021 study evaluating indane derivatives containing 2-hydrazinothiazole moieties as dual AChE and MAO-B inhibitors, compounds synthesized from indane-hydrazine precursors demonstrated measurable MAO-B inhibition [1]. Compounds 3g and 3h showed 75.42% and 60.33% MAO-B inhibition, respectively, at 10^-3 M concentration [1]. In a parallel study on related indanone-hydrazone MAO inhibitors, compound 4e exhibited an MAO-A IC50 of >100 µM with a selectivity index (SI = IC50 MAO-A / IC50 MAO-B) exceeding 120, indicating strong preference for the MAO-B isoform [2].

Monoamine Oxidase Inhibition Neurodegenerative Disease Enzyme Kinetics

Anticancer Activity: Indan-1-YL-hydrazone Derivative (ITH-6) Cytotoxicity in p53 Mutant Colorectal Cancer

The indanone-based thiazolyl hydrazone derivative N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), synthesized from an indan-1-ylidene hydrazine precursor, demonstrates superior cytotoxicity against p53 mutant colorectal cancer cells compared to the clinical chemotherapeutic irinotecan [1]. Across a series of thirteen thiazolyl hydrazone derivatives, four compounds exhibited promising anticancer activity with IC50 values ranging from 0.41 ± 0.19 to 6.85 ± 1.44 µM against colon cancer cell lines [2]. ITH-6 specifically showed better cytotoxicity against p53 mutant HT-29, COLO 205, and KM12 cells than against p53 wild-type HCT116 cells [1].

Anticancer Drug Discovery Colorectal Cancer Hydrazone Derivatives

Cholinesterase Inhibition Profile: Indane-Hydrazine Derived Donepezil Hybrids Versus Parent Donepezil

Hybrid molecules synthesized by condensation between indanone derivatives and hydrazine nicotinate moieties (Hynic) were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity . All tested compounds exhibited lower affinity for AChE than donepezil but notably higher affinity for BChE than donepezil . This inverted selectivity profile is directly attributable to the indane-hydrazine scaffold integration, which alters binding pocket interactions compared to the parent donepezil structure.

Alzheimer's Disease Cholinesterase Inhibition Donepezil Derivatives

Indan-1-YL-hydrazine (CAS 91182-13-7): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Synthesis of Indenoindole Ligands for Single-Site Olefin Polymerization Catalysts

Indan-1-YL-hydrazine serves as the essential building block for preparing indenoindole ligands used in single-site olefin polymerization catalysts, as documented in US Patent 6,232,260 [1]. The synthetic route proceeds via reaction of indan-1-one-derived hydrazine with an aryl hydrazine to form the corresponding hydrazone, followed by acid-catalyzed cyclization to yield the indenoindole ligand precursor. This remarkably simple synthetic pathway cannot be replicated using phenylhydrazine or 2-indanyl hydrazine due to the specific regiochemical requirements of the cyclization step. Procurement is indicated for organometallic chemistry laboratories developing next-generation polymerization catalysts.

Development of MAO-B Selective Inhibitors for Neurodegenerative Disease Research

Indan-1-YL-hydrazine provides the core pharmacophore for synthesizing MAO-B selective inhibitors with selectivity indices exceeding 120 (SI = IC50 MAO-A / IC50 MAO-B) [2]. Derivatives containing the indane-hydrazine scaffold have demonstrated MAO-B inhibition up to 75.42% at 10^-3 M concentration [3]. The fused bicyclic indane framework imposes conformational constraints that favor MAO-B over MAO-A isoform binding, a selectivity profile that distinguishes this scaffold from non-selective aryl hydrazine MAO inhibitors. This compound is particularly valuable for research programs targeting Parkinson's disease and other neurodegenerative conditions where MAO-B selective inhibition is therapeutically desirable.

Synthesis of Anticancer Hydrazone Derivatives Targeting p53 Mutant Colorectal Cancer

Indan-1-YL-hydrazine-derived hydrazones, specifically N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), exhibit superior cytotoxicity against p53 mutant colorectal cancer cell lines (HT-29, COLO 205, KM12) compared to the clinical chemotherapeutic irinotecan [4]. Mechanistic studies confirm that ITH-6 induces G2/M cell cycle arrest, promotes apoptosis, elevates reactive oxygen species, and depletes glutathione levels [5]. The IC50 values for active derivatives range from 0.41 ± 0.19 to 6.85 ± 1.44 µM across colon cancer cell lines [5]. This scaffold is indicated for oncology drug discovery programs seeking alternatives or complements to irinotecan-based therapies for p53 mutant malignancies.

Development of BChE-Selective Cholinesterase Inhibitors for Alzheimer's Disease Research

Indan-1-YL-hydrazine-derived donepezil-hydrazinonicotinamide hybrids exhibit an inverted cholinesterase selectivity profile relative to the parent drug donepezil, showing reduced AChE affinity but enhanced BChE affinity . This profile shift is directly attributable to the indane-hydrazine scaffold integration, which modifies binding pocket interactions. As butyrylcholinesterase assumes a compensatory role in acetylcholine hydrolysis during advanced Alzheimer's disease progression, BChE-selective inhibitors represent a distinct therapeutic strategy. Procurement of Indan-1-YL-hydrazine is indicated for medicinal chemistry programs developing next-generation cholinesterase modulators with differentiated selectivity profiles.

Quote Request

Request a Quote for Indan-1-YL-hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.